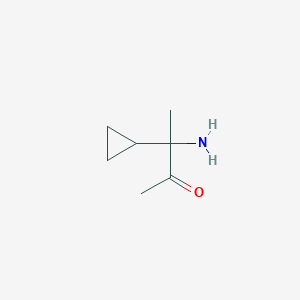
3-Amino-3-cyclopropylbutan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-3-cyclopropylbutan-2-one is an organic compound with the molecular formula C₇H₁₃NO It is a cyclopropyl derivative of butanone, featuring an amino group at the third carbon position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-cyclopropylbutan-2-one can be achieved through several methods. One common approach involves the cyclization of acyl ketene dithioacetals. This method is highly efficient and can be performed in a one-pot synthesis . The reaction conditions typically involve the use of a base and a suitable solvent to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply to the industrial production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-3-cyclopropylbutan-2-one can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Various nucleophiles can be used to substitute the amino group under appropriate conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted amino derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Amino-3-cyclopropylbutan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Amino-3-cyclopropylbutan-2-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclopropyl group can also interact with hydrophobic regions of proteins, affecting their activity. The exact molecular pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-2-butanone: Similar structure but lacks the cyclopropyl group.
3-Amino-3-methylbutan-2-one: Similar structure with a methyl group instead of a cyclopropyl group.
3-Amino-3-phenylbutan-2-one: Similar structure with a phenyl group instead of a cyclopropyl group.
Uniqueness
3-Amino-3-cyclopropylbutan-2-one is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of cyclopropyl groups in various chemical and biological contexts .
Propiedades
Fórmula molecular |
C7H13NO |
|---|---|
Peso molecular |
127.18 g/mol |
Nombre IUPAC |
3-amino-3-cyclopropylbutan-2-one |
InChI |
InChI=1S/C7H13NO/c1-5(9)7(2,8)6-3-4-6/h6H,3-4,8H2,1-2H3 |
Clave InChI |
AKRRBEXZLIOEGD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C)(C1CC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


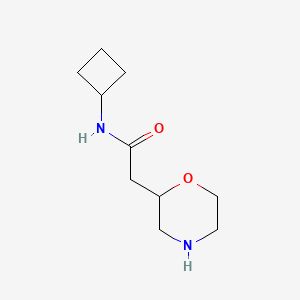
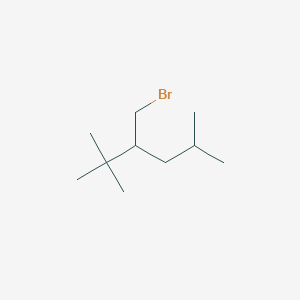

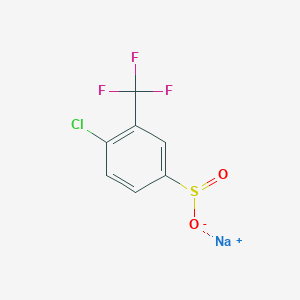
![5,5-Dimethyl-1-oxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13182281.png)
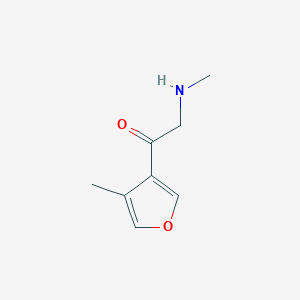
![2,2,2-Trifluoro-N-{[3-(pyrrolidin-3-yl)-1H-1,2,4-triazol-5-yl]methyl}acetamide](/img/structure/B13182310.png)
![2-[2-(3-Methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13182311.png)
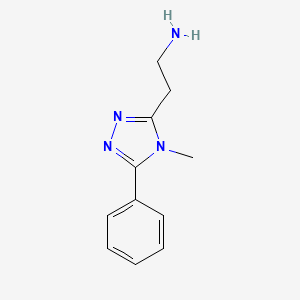

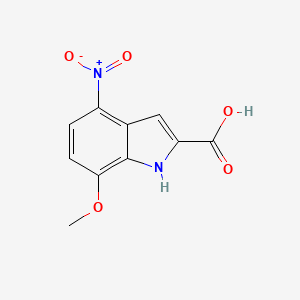
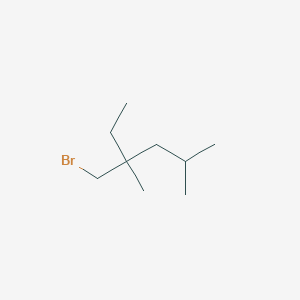

![3-[2-(Difluoromethyl)-1,3-thiazol-5-yl]aniline](/img/structure/B13182370.png)
